molecular formula C23H29NO11 B2934890 Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate CAS No. 1094684-43-1

Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate

Cat. No. B2934890
CAS RN: 1094684-43-1
M. Wt: 495.481
InChI Key: GCHAUVQUEGWZJI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate, also known as ‘ADAOC’, is an organic compound. It is a sophisticated chemical reagent .

Mechanism of Action

Target of Action

It is related to a compound known as fmoc-ser (o-α-d-galnac (oac)3)-oh , which is known to have anti-tumor properties .

Mode of Action

It is suggested that it may function as a substrate for galactosyl transferase , which plays a crucial role in various pathologies, including cancer .

Biochemical Pathways

Given its potential role as a substrate for galactosyl transferase , it may be involved in the modification of proteins through the addition of galactose units, a process known as glycosylation. This process is critical for the function of many proteins and can influence cellular processes such as cell signaling and immune response.

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is reported , which could potentially influence its bioavailability.

Result of Action

Given its potential anti-tumor properties and its role as a substrate for galactosyl transferase , it may influence cellular processes related to cancer progression.

properties

IUPAC Name

ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO11/c1-6-30-22(29)16-9-7-8-10-17(16)34-23-19(24-12(2)25)21(33-15(5)28)20(32-14(4)27)18(35-23)11-31-13(3)26/h7-10,18-21,23H,6,11H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHAUVQUEGWZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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